molecular formula C17H18O3 B454991 Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate CAS No. 438221-72-8

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Cat. No.: B454991
CAS No.: 438221-72-8
M. Wt: 270.32g/mol
InChI Key: WPZDIBRPBIXICZ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is known for its utility in various research applications, particularly in the field of organic chemistry. This compound is characterized by the presence of a benzoate ester linked to a dimethylphenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate typically involves the esterification of 3-[(3,5-dimethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and phenoxy derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

  • Methyl 3-[(3,4-dimethylphenoxy)methyl]benzoate
  • Methyl 3-[(3,5-dimethoxyphenoxy)methyl]benzoate
  • Methyl 3-[(3,5-dimethylphenoxy)ethyl]benzoate

Comparison: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-7-13(2)9-16(8-12)20-11-14-5-4-6-15(10-14)17(18)19-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDIBRPBIXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248483
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-72-8
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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